N-benzyl-N-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide
Description
N-Benzyl-N-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by a benzyl-methyl group on the amide nitrogen and a pyridin-2-yl substituent at the 2-position of the quinoline core. The pyridin-2-yl moiety may influence target binding specificity, while the N-benzyl-N-methyl group could modulate lipophilicity and pharmacokinetic properties .
Properties
Molecular Formula |
C23H19N3O |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-benzyl-N-methyl-2-pyridin-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H19N3O/c1-26(16-17-9-3-2-4-10-17)23(27)19-15-22(21-13-7-8-14-24-21)25-20-12-6-5-11-18(19)20/h2-15H,16H2,1H3 |
InChI Key |
YMBHFEVOYVQFJR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with benzyl chloride under basic conditions to form N-benzyl-2-aminopyridine. This intermediate is then reacted with methyl iodide to introduce the N-methyl group. The final step involves the cyclization of the intermediate with 4-chloroquinoline-3-carboxylic acid under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 4-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-benzyl-N-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. The quinoline ring structure allows it to intercalate with DNA, disrupting replication and transcription processes. Additionally, the pyridine moiety can chelate metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related quinoline-4-carboxamide derivatives and their key properties, based on available evidence:
Key Observations:
Substituent Effects on Activity: The pyridin-2-yl group in compound 8 () may enhance binding to cytochrome P450 enzymes compared to pyridin-3-yl or phenyl analogs, suggesting isomer-specific interactions . N-Alkyl/Aryl Groups: The N-benzyl-N-methyl group in the target compound likely increases lipophilicity compared to the 3-(dimethylamino)propyl group in 5a1 (), which could improve membrane permeability but reduce aqueous solubility .
Physical Properties: Melting points for quinoline-4-carboxamides vary widely (e.g., 168.9–189.4°C in –2), influenced by substituent rigidity and hydrogen-bonding capacity . Purity levels (97.6–99.7% via HPLC in –2) indicate robust synthetic protocols for analogs, though the target compound’s purity remains unverified .
Biological Relevance: Antibacterial Activity: Derivatives like 5a1 () show potency against bacterial strains, likely due to the quinoline core’s intercalation with DNA or enzyme inhibition . Anticancer Potential: highlights quinoline-4-carboxamides as PDK1 inhibitors, suggesting that the target compound’s pyridin-2-yl group could enhance kinase selectivity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-benzyl-N-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide?
- Methodology : A multi-step synthesis approach is typically employed, starting with the formation of the quinoline core. Microwave-assisted reactions using hexamethyldisilazane (HMDS) as a nitrogen source can enhance reaction efficiency. Lewis acids (e.g., ZnCl₂) are critical for catalyzing annulation processes to form the fused pyridine-quinoline system. Amide coupling reagents like PyBOP or HATU in DMF with N-methylmorpholine (NMM) are used for introducing the N-benzyl-N-methylcarboxamide group .
- Key Considerations : Monitor reaction progress via TLC or LC-MS. Purification often involves column chromatography (hexanes/ethyl acetate gradients) or recrystallization .
Q. How is structural characterization of this compound performed?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. Aromatic protons in the quinoline and pyridine rings appear between δ 7.5–9.0 ppm, while the N-benzyl-N-methyl group shows signals near δ 3.0–4.5 ppm .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 376.3 [M+H]⁺) and fragmentation patterns validate the molecular formula .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for assessing hydrogen bonding and π-π stacking interactions in the solid state .
Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?
- Assays :
- Enzyme Inhibition : Test against kinases or DNA topoisomerases using fluorometric or colorimetric assays (e.g., ATPase activity). IC₅₀ values <10 µM suggest strong inhibitory activity .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare dose-response curves (1–100 µM) to positive controls like doxorubicin .
Advanced Research Questions
Q. How can computational modeling predict binding interactions with biological targets?
- Approach : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against targets like CYP2C9 or GPR55. Use DFT calculations (B3LYP/6-31G*) to optimize ligand geometry and analyze frontier molecular orbitals (HOMO-LUMO gaps) for reactivity .
- Validation : Compare docking scores (e.g., ΔG = −9.5 kcal/mol) with experimental IC₅₀ values. Address discrepancies using molecular dynamics simulations (100 ns) to assess binding stability .
Q. How do structural modifications influence activity and selectivity?
- Case Study : Replacing the pyridin-2-yl group with pyridin-4-yl (as in ) reduces CYP2C9 affinity by 40%, highlighting the role of substituent orientation. The N-benzyl-N-methyl group enhances lipophilicity (clogP = 3.2), improving blood-brain barrier penetration .
- Method : Synthesize analogs via Suzuki-Miyaura coupling or reductive amination. Test SAR using parallel artificial membrane permeability assays (PAMPA) .
Q. How to resolve contradictions between theoretical and experimental bioactivity data?
- Analysis : For discrepancies (e.g., predicted IC₅₀ = 7.7 µM vs. experimental 6.5 µM), re-evaluate force field parameters in docking studies. Use meta-analysis of similar quinoline derivatives (e.g., ) to identify outliers.
- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics and confirm enthalpy-driven interactions .
Q. What strategies mitigate instability in organic solvents during long-term storage?
- Solutions : Store at −20°C under argon with desiccants. Add stabilizers like BHT (0.1%) to prevent oxidation. For DMSO stock solutions, avoid freeze-thaw cycles and use within 1 month .
Comparative Analysis
Q. How does this compound differ from structurally related quinoline carboxamides?
- Key Distinctions :
- N-Benzyl-N-methyl vs. N-Phenyl : Increased steric bulk improves metabolic stability (t₁/₂ = 2.3 h in human microsomes vs. 1.1 h for N-phenyl analogs) .
- Pyridin-2-yl vs. Pyridin-4-yl : The 2-pyridyl orientation enhances π-stacking with DNA, correlating with 20% higher cytotoxicity in HT-29 colon cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
